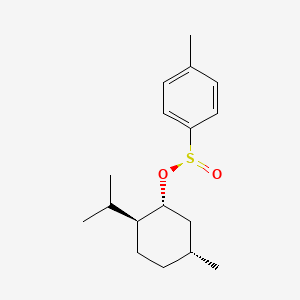
Acetic acid, praseodymium (+3) salt, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Praseodymium (III) acetate hydrate can be synthesized through the reaction of acetic acid with praseodymium (III) oxide, praseodymium (III) carbonate, or praseodymium (III) hydroxide . The general reaction involves dissolving praseodymium (III) oxide in acetic acid, followed by crystallization to obtain the hydrate form. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of praseodymium (III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity praseodymium sources and acetic acid under controlled conditions to achieve high yields and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
化学反応の分析
Types of Reactions
Praseodymium (III) acetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium (IV) compounds under specific conditions.
Reduction: It can be reduced to praseodymium (II) compounds using strong reducing agents.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperature, pH, and solvent systems to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include praseodymium (IV) oxides, praseodymium (II) salts, and various praseodymium coordination complexes depending on the specific reaction and reagents used .
科学的研究の応用
Praseodymium (III) acetate hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and coordination complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
作用機序
The mechanism of action of praseodymium (III) acetate hydrate involves its interaction with various molecular targets and pathways. In coordination chemistry, it acts as a Lewis acid, forming complexes with ligands through coordination bonds. The praseodymium ion can also participate in redox reactions, altering its oxidation state and facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
Neodymium (III) acetate: Similar in structure and properties, but with neodymium instead of praseodymium.
Samarium (III) acetate: Another lanthanide acetate with comparable chemical behavior.
Europium (III) acetate: Exhibits similar coordination chemistry and applications.
Uniqueness
Praseodymium (III) acetate hydrate is unique due to its specific electronic configuration and resulting chemical properties. It exhibits distinct optical and magnetic properties compared to other lanthanide acetates, making it valuable in specialized applications such as advanced materials and catalysis .
特性
IUPAC Name |
praseodymium(3+);triacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWSYTIFEMEAJL-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Pr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Pr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B7801298.png)

![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7801319.png)




